2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
2-((1-(3-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring:
- A 1H-imidazole core substituted with a 3-chlorophenyl group (electron-withdrawing) at position 1 and a p-tolyl group (electron-donating methyl substituent) at position 3.
- A thioether linkage (-S-) connecting the imidazole to an acetamide moiety.
- A thiazol-2-yl group as the acetamide’s terminal substituent.
This structural framework is common in bioactive molecules, particularly those targeting enzymes or receptors involved in inflammation, cancer, or microbial infections. The compound’s synthesis likely involves coupling a 2-mercaptoimidazole derivative with 2-chloro-N-(thiazol-2-yl)acetamide under basic conditions, analogous to methods described for similar compounds .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS2/c1-14-5-7-15(8-6-14)18-12-24-21(26(18)17-4-2-3-16(22)11-17)29-13-19(27)25-20-23-9-10-28-20/h2-12H,13H2,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSESDDCMAZSRSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with a thiazole derivative and an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been investigated for its efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria, as well as fungal pathogens.
Summary of Antimicrobial Efficacy
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | 0.98 - 3.9 µg/mL |
| Escherichia coli | Significant inhibition | Varies by strain |
| Candida albicans | Notable antifungal activity | Specific MIC not established |
Studies have reported that compounds similar to 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide show varying degrees of activity based on their structural characteristics and the presence of electron-withdrawing groups, which enhance their efficacy against specific microbial targets .
Case Studies
-
Antibacterial Study :
A study conducted by Cankilic et al. evaluated the antibacterial activity of various thiazole derivatives, including the compound . The results indicated significant inhibitory effects against a range of bacterial strains, suggesting its potential for therapeutic applications in treating bacterial infections . -
Antifungal Assessment :
In another investigation, the compound was tested against several fungal strains, demonstrating effective inhibition comparable to established antifungal agents. The findings highlighted its potential as a candidate for developing new antifungal therapies .
Mechanism of Action
The mechanism of action of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with imidazole and thiazole rings can interact with enzymes or receptors by mimicking natural substrates or inhibitors. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the thioether linkage could participate in covalent bonding with target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key Observations:
Imidazole Substituents: The target compound’s 3-chlorophenyl group may enhance electrophilic interactions compared to 4-fluorophenyl (Compound 9, ) or 4-methoxyphenyl (electron-donating). Chlorine’s higher electronegativity could improve target binding affinity.
Thiazole Modifications :
- Replacing thiazol-2-yl with benzothiazol-2-yl () introduces a larger aromatic system, which may improve π-π stacking but reduce solubility .
- 5-Methyl-4-phenylthiazole () adds steric bulk, possibly affecting selectivity for cancer cells (e.g., IC₅₀ = 23.30 µM for A549) .
Thioether Linkage :
Biological Activity
The compound 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is an organic molecule that belongs to the class of imidazole derivatives. This compound exhibits a complex structure characterized by an imidazole ring, a thioether linkage, and a thiazole acetamide group. Its unique molecular architecture positions it as a candidate for various biological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 354.83 g/mol. The presence of multiple aromatic rings and functional groups contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds containing imidazole rings, including this compound, exhibit significant antimicrobial activity. Specifically, studies have shown that this compound can inhibit the growth of various bacterial strains and fungi, making it a potential candidate for the development of new antimicrobial agents.
Antiviral Activity
The compound has also been investigated for its antiviral properties . In particular, its efficacy against viruses such as HIV has been noted, with preliminary studies suggesting that it may inhibit viral replication through interaction with specific viral enzymes or receptors . The EC50 values observed in these studies indicate promising antiviral potential.
Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor . For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases . The IC50 values for COX inhibition are competitive with established anti-inflammatory drugs.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : Binding to active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : Altering receptor activity that influences cellular signaling pathways.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
- Antiviral Potential : In vitro tests showed that the compound had an EC50 value against HIV replication of approximately 4 µM, indicating a favorable therapeutic index compared to existing antiviral agents .
- Enzyme Inhibition Studies : Research indicated that the compound inhibited COX-II with an IC50 value around 0.5 µM, showcasing its potential as an anti-inflammatory agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar imidazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Imidazole + Thioether | Antibacterial |
| Compound B | Imidazole + Thiazole | Antiviral |
| This compound | Imidazole + Thioether + Thiazole | Antimicrobial, Antiviral, COX Inhibitor |
Q & A
Q. What is the standard synthetic route for this compound, and how can researchers optimize reaction yields?
The synthesis involves multi-step pathways, typically starting with the formation of the imidazole core via cyclization of substituted phenylglyoxal derivatives with thiourea analogs. Key steps include nucleophilic substitution at the thioether linkage and amide coupling . Optimization strategies include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
- Catalyst use : Employing K₂CO₃ or triethylamine to facilitate thioether bond formation .
- Purification : Recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity .
Q. What analytical methods are recommended for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positioning (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
- HPLC-MS : To assess purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 447.98) .
- X-ray crystallography : For resolving stereoelectronic effects of the thiazole and imidazole rings .
Q. How should researchers design in vitro assays to screen its biological activity?
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves .
- Cell viability : MTT assays on cancer cell lines (e.g., A549 lung adenocarcinoma) with parallel testing on non-cancerous NIH/3T3 cells to assess selectivity .
- Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins .
Q. What functional groups are critical for its pharmacological activity?
Key groups include:
- Imidazole-thioether linkage : Facilitates hydrogen bonding with enzymatic active sites .
- Chlorophenyl and p-tolyl substituents : Enhance lipophilicity and π–π stacking with hydrophobic pockets .
- Thiazole-acetamide moiety : Modulates solubility and metabolic stability .
Q. What solvents and formulations are suitable for solubility testing?
- Polar aprotic solvents : DMSO or DMF for stock solutions (10 mM) .
- Physiological buffers : Phosphate-buffered saline (PBS) with <0.1% Tween-80 for in vitro assays .
- Stability testing : Monitor degradation via HPLC under varying pH (3–9) and temperature (4–37°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data across analogs?
- Substituent variation : Compare analogs with ethyl vs. methyl groups on the acetamide chain, which alter pharmacokinetics (e.g., ethyl derivatives show reduced potency: IC₅₀ >1000 µg/mL vs. methyl at 1.61 µg/mL) .
- Halogen positioning : 3-Chlorophenyl vs. 4-chlorophenyl analogs exhibit differing IC₅₀ values due to steric effects on target binding .
- Molecular docking : Use AutoDock Vina to simulate interactions with kinase domains, correlating binding scores with experimental IC₅₀ .
Q. What experimental approaches elucidate its mechanism of action in enzyme modulation?
- Kinetic assays : Measure Kₘ and Vₘₐₓ shifts in the presence of the compound to identify competitive/non-competitive inhibition .
- Mutagenesis studies : Introduce point mutations (e.g., Ser→Ala in catalytic sites) to validate binding residues .
- Metabolomics : LC-MS profiling to track downstream metabolic pathway disruptions (e.g., ATP depletion in cancer cells) .
Q. How can researchers address contradictions in reported synthesis yields?
- Batch vs. flow chemistry : Yields vary from 40% (batch) to 75% (continuous flow) due to improved mass transfer .
- Side-product analysis : Use GC-MS to identify byproducts (e.g., over-oxidized thioethers) and adjust reducing agents (e.g., NaBH₄ vs. LiAlH₄) .
Q. What methodologies assess its stability and reactivity under physiological conditions?
- Hydrolytic stability : Incubate in simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) with HPLC monitoring .
- Oxidative stress testing : Expose to H₂O₂ or cytochrome P450 enzymes to evaluate metabolite formation .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction in human serum .
Q. How is selective cytotoxicity evaluated against off-target effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
